Acat-IN-6

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

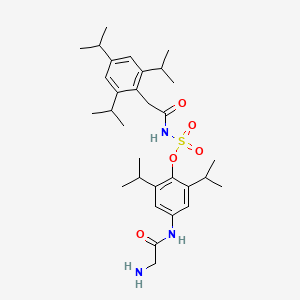

分子式 |

C31H47N3O5S |

|---|---|

分子量 |

573.8 g/mol |

IUPAC 名称 |

[4-[(2-aminoacetyl)amino]-2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate |

InChI |

InChI=1S/C31H47N3O5S/c1-17(2)22-11-24(18(3)4)28(25(12-22)19(5)6)15-29(35)34-40(37,38)39-31-26(20(7)8)13-23(33-30(36)16-32)14-27(31)21(9)10/h11-14,17-21H,15-16,32H2,1-10H3,(H,33,36)(H,34,35) |

InChI 键 |

RWPQGTUCIDPYHI-UHFFFAOYSA-N |

规范 SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)OC2=C(C=C(C=C2C(C)C)NC(=O)CN)C(C)C)C(C)C |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA: cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a crucial intracellular enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters. This process is central to cellular cholesterol homeostasis. By converting free cholesterol into a storable form, ACAT prevents the cytotoxic accumulation of free cholesterol in cell membranes and plays a significant role in dietary cholesterol absorption, lipoprotein assembly, and the formation of foam cells in atherosclerosis. Two isoforms of this enzyme, ACAT1 and ACAT2, have been identified, with distinct tissue distributions and physiological roles. ACAT1 is ubiquitously expressed, while ACAT2 is primarily found in the intestines and liver. The critical role of ACAT in cholesterol metabolism has made it an attractive target for the development of therapeutic agents for dyslipidemia, atherosclerosis, and other related metabolic disorders. This guide provides a comprehensive overview of the structure, synthesis, and biological activity of representative ACAT inhibitors.

It is important to note that a specific inhibitor designated "Acat-IN-6" was not found in a comprehensive search of scientific literature. Therefore, this guide will focus on well-characterized ACAT inhibitors to provide a thorough understanding of this class of compounds.

Chemical Structures and Synthesis of Representative ACAT Inhibitors

This section details the chemical structures and synthetic pathways of prominent ACAT inhibitors: Avasimibe and Pactimibe.

Avasimibe (CI-1011)

Avasimibe is a potent, orally bioavailable ACAT inhibitor that has been extensively studied for its cholesterol-lowering effects.

Chemical Structure:

Caption: Chemical structure of Avasimibe.

Synthesis of Avasimibe:

Experimental Protocol: General Synthesis of Avasimibe

Step 1: Synthesis of 2,4,6-Triisopropylphenylacetic Acid

-

Friedel-Crafts Alkylation: Benzene is tri-isopropylated using isopropyl bromide or propene in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 1,3,5-triisopropylbenzene.

-

Chloromethylation: The resulting triisopropylbenzene is chloromethylated using formaldehyde and HCl to introduce a -CH₂Cl group.

-

Cyanation: The chloromethyl derivative is then reacted with a cyanide salt (e.g., NaCN) to form the corresponding nitrile.

-

Hydrolysis: The nitrile is hydrolyzed under acidic or basic conditions to yield 2,4,6-triisopropylphenylacetic acid.

Step 2: Synthesis of 2,6-Diisopropylaniline

-

Alkylation of Aniline: Aniline is alkylated with propylene in the presence of a catalyst, such as aniline aluminum, at high temperature and pressure (e.g., 280-290°C)[1]. This reaction yields a mixture of mono- and di-isopropylanilines, from which 2,6-diisopropylaniline is isolated.

Step 3: Amide Coupling

-

The 2,4,6-triisopropylphenylacetic acid is activated, for example, by conversion to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

-

The activated acid is then reacted with 2,6-diisopropylaniline in the presence of a base (e.g., triethylamine or pyridine) to form the corresponding amide, N-(2,6-diisopropylphenyl)-2-(2,4,6-triisopropylphenyl)acetamide.

Step 4: Sulfamoylation

-

The final step involves the reaction of the amide with a sulfamoylating agent to install the sulfamate group, yielding Avasimibe.

Caption: General synthetic scheme for Avasimibe.

Pactimibe

Pactimibe is another potent ACAT inhibitor that has shown efficacy in reducing atherosclerosis.

Chemical Structure:

Caption: Chemical structure of Pactimibe.

Synthesis of Pactimibe:

The synthesis of Pactimibe is a multi-step process. A detailed experimental protocol from a single public source is not available, but the general approach can be outlined based on its chemical structure.

Experimental Protocol: General Synthesis of Pactimibe

The synthesis would likely start from a substituted indoline core. The key steps would involve:

-

N-Alkylation: The indoline nitrogen is alkylated with an octyl group, for instance, using 1-bromooctane.

-

Friedel-Crafts Acylation: Introduction of the acetic acid moiety at the 5-position of the indoline ring, likely through a Friedel-Crafts acylation followed by oxidation or another functional group manipulation.

-

Nitration and Reduction: Nitration of the indoline ring, followed by reduction of the nitro group to an amine to introduce the amino group at the 7-position.

-

Amidation: The amino group is then acylated with 2,2-dimethylpropanoic acid (pivalic acid) or its activated derivative to form the final pactimibe structure.

ACAT Signaling Pathway and Mechanism of Inhibition

ACAT plays a pivotal role in maintaining cellular cholesterol balance. Its inhibition impacts several downstream processes.

Caption: Simplified signaling pathway of ACAT and its inhibition.

ACAT inhibitors block the esterification of free cholesterol. This leads to a decrease in the intracellular pool of cholesteryl esters, which in turn has several consequences:

-

Reduced Lipid Droplet Formation: The accumulation of cholesteryl esters in lipid droplets within macrophages is a hallmark of foam cell formation, a key event in the development of atherosclerosis. By inhibiting ACAT, the formation of these lipid droplets is reduced.

-

Decreased VLDL Secretion: In the liver, cholesteryl esters are incorporated into very-low-density lipoproteins (VLDL). ACAT inhibition reduces the availability of cholesteryl esters, thereby impairing the assembly and secretion of VLDL, which contributes to lower plasma cholesterol levels.

-

Enhanced Cholesterol Efflux: Some studies suggest that ACAT inhibition can promote the efflux of free cholesterol from cells, further contributing to the anti-atherosclerotic effect.

Quantitative Data on ACAT Inhibitors

The potency of ACAT inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀). The following table summarizes the reported IC₅₀ values for Avasimibe and Pactimibe.

| Inhibitor | Target | IC₅₀ (µM) | Cell Line/Assay Condition | Reference |

| Avasimibe | ACAT1 | 24 | - | [2] |

| ACAT2 | 9.2 | - | [2] | |

| ACAT | 3.3 | IC-21 macrophages | [1][3][4][5] | |

| Pactimibe | ACAT1 | 4.9 | - | |

| ACAT2 | 3.0 | - | ||

| ACAT | 2.0 | Liver | ||

| ACAT | 2.7 | Macrophages | ||

| ACAT | 4.7 | THP-1 cells | ||

| Cholesteryl Ester Formation | 6.7 | Human monocyte-derived macrophages | [6] |

Experimental Protocols

In Vitro ACAT Activity Assay

This protocol describes a common method for measuring ACAT activity in vitro using radiolabeled substrates.

Materials:

-

Cell lysates or microsomal fractions containing ACAT enzyme

-

[¹⁴C]Oleoyl-CoA (radiolabeled substrate)

-

Unlabeled cholesterol

-

Bovine serum albumin (BSA)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

ACAT inhibitor (e.g., Avasimibe, dissolved in DMSO)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter and scintillation fluid

-

Organic solvents for lipid extraction (e.g., chloroform/methanol) and TLC development

Procedure:

-

Enzyme Preparation: Prepare microsomal fractions from cultured cells or tissues known to express ACAT. The protein concentration of the microsomal preparation should be determined.

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer, a known amount of microsomal protein, BSA, and unlabeled cholesterol.

-

Inhibitor Addition: Add the ACAT inhibitor at various concentrations to the reaction tubes. A vehicle control (DMSO) should also be included. Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.

-

Initiation of Reaction: Start the enzymatic reaction by adding [¹⁴C]Oleoyl-CoA to the reaction mixture.

-

Incubation: Incubate the reaction tubes at 37°C for a specific period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a mixture of chloroform and methanol (e.g., 2:1 v/v) to extract the lipids.

-

Lipid Extraction and Separation: Vortex the tubes and centrifuge to separate the organic and aqueous phases. Carefully collect the lower organic phase containing the lipids.

-

TLC Analysis: Spot the extracted lipids onto a TLC plate and develop the plate using an appropriate solvent system to separate cholesteryl esters from other lipids.

-

Quantification: Visualize the lipid spots (e.g., using iodine vapor or autoradiography). Scrape the area of the TLC plate corresponding to the cholesteryl ester spot into a scintillation vial.

-

Radioactivity Measurement: Add scintillation fluid to the vial and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of [¹⁴C]cholesteryl ester formed is proportional to the ACAT activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

ACAT inhibitors represent a promising class of therapeutic agents for managing hypercholesterolemia and atherosclerosis. This guide has provided an in-depth overview of the structure, synthesis, and mechanism of action of representative ACAT inhibitors, Avasimibe and Pactimibe. The provided quantitative data and experimental protocols offer valuable resources for researchers and professionals in the field of drug development. Further research into the development of isoform-selective ACAT inhibitors may lead to more effective and safer therapies for cardiovascular and other metabolic diseases.

References

- 1. scribd.com [scribd.com]

- 2. EP1263421B1 - The dual inhibitor of cholesteryl ester and wax ester synthesis avasimibe for treating sebaceous gland disorders - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. US11872198B2 - Compositions and methods for regulating body weight and metabolic syndromes - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. CN103724213A - Synthetic method for 2,6-diisopropyl-4-phenoxy aniline - Google Patents [patents.google.com]

Acat-IN-6: An In-Depth Technical Guide to its Biological Target and Pathway

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of Acat-IN-6's Biological Interaction

This compound is an inhibitor of Acyl-Coenzyme A: cholesterol acyltransferase (ACAT), a critical enzyme in cellular cholesterol metabolism. By blocking ACAT, this compound disrupts the esterification of cholesterol, a process essential for its storage and transport. This inhibition has significant downstream effects on cellular processes, including inflammatory signaling pathways.

The primary biological target of this compound is the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme exists in two isoforms, ACAT1 and ACAT2, which are encoded by the SOAT1 and SOAT2 genes, respectively.

-

ACAT1 is ubiquitously expressed in various tissues, including macrophages, adrenal glands, and the brain.

-

ACAT2 is primarily found in the intestines and liver, playing a key role in the absorption of dietary cholesterol and the assembly of lipoproteins.

The fundamental role of ACAT is to catalyze the formation of cholesteryl esters from free cholesterol and fatty acyl-CoAs. These cholesteryl esters are then stored in lipid droplets within the cell. By inhibiting this process, this compound effectively increases the intracellular concentration of free cholesterol, which can modulate various cellular functions.

Recent studies have illuminated a significant secondary effect of ACAT inhibition: the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. Evidence suggests that the inhibition of ACAT, particularly ACAT1, can suppress the activation of NF-κB, a key regulator of the inflammatory response. This suppression is thought to occur through the modulation of Toll-like receptor 4 (TLR4) signaling. Specifically, ACAT1 inhibition appears to enhance the endocytosis and subsequent lysosomal degradation of TLR4, thereby reducing the cellular response to inflammatory stimuli such as lipopolysaccharide (LPS).

Quantitative Data Summary

| Inhibitor | Target(s) | IC50 | Cell Line/System |

| Nevanimibe | ACAT1 | 0.23 µM | - |

| ACAT2 | 0.71 µM | - | |

| Pyripyropene A (PPPA) | ACAT1 | 179 µM | - |

| ACAT2 | 25 µM | - | |

| F12511 | human ACAT1 | 39 nM | - |

| human ACAT2 | 110 nM | - |

Experimental Protocols

Microsomal ACAT Activity Assay

This protocol details a common method for measuring ACAT activity in microsomal preparations, which is suitable for screening the inhibitory potential of compounds like this compound.

Materials:

-

Microsomes (from liver or cultured cells)

-

[14C]Oleoyl-CoA

-

Bovine Serum Albumin (BSA)

-

This compound or other test compounds

-

Buffer A: 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mM EDTA

-

TLC plates (silica gel G)

-

Developing solvent: hexane/diethyl ether/acetic acid (80:20:1, v/v/v)

-

Scintillation counter and fluid

Procedure:

-

Microsome Preparation: Isolate microsomes from the desired tissue or cell line using standard differential centrifugation techniques. Resuspend the microsomal pellet in Buffer A.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Microsomal protein (typically 20-50 µg)

-

BSA (1 mg/mL)

-

This compound or vehicle control (DMSO) at various concentrations

-

Buffer A to a final volume of 190 µL

-

-

Pre-incubation: Incubate the reaction mixture at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Start the reaction by adding 10 µL of [14C]Oleoyl-CoA (final concentration, 10 µM).

-

Incubation: Incubate the reaction mixture at 37°C for 10-30 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding 1.5 mL of chloroform/methanol (2:1, v/v).

-

Lipid Extraction: Add 0.5 mL of distilled water and vortex thoroughly. Centrifuge at 1,000 x g for 10 minutes to separate the phases.

-

Thin-Layer Chromatography (TLC): Carefully collect the lower organic phase and evaporate it to dryness under a stream of nitrogen. Resuspend the lipid extract in a small volume of chloroform and spot it onto a silica gel G TLC plate.

-

Chromatogram Development: Develop the TLC plate in a chamber pre-saturated with the developing solvent.

-

Quantification: After the solvent front has reached the top of the plate, remove the plate and allow it to air dry. Visualize the cholesteryl ester bands (using a non-radioactive standard for reference) and scrape the corresponding silica gel into a scintillation vial. Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of cholesteryl ester formed and determine the percentage of inhibition for each concentration of this compound. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Inhibition of Cholesterol Esterification by this compound.

Caption: ACAT Inhibition and Downregulation of NF-κB Signaling.

Caption: Workflow for Microsomal ACAT Activity Assay.

Acat-IN-6: An In-Depth Technical Guide on In Vitro Activity and Potency

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-coenzyme A:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a critical intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs.[1] This process is central to cellular cholesterol homeostasis, preventing the accumulation of excess free cholesterol and playing a role in the formation of lipid droplets for storage.[1] In mammals, two isoenzymes, ACAT1 and ACAT2, have been identified, exhibiting different tissue distributions and physiological roles.[1][2] ACAT1 is ubiquitously expressed, while ACAT2 is found predominantly in the liver and intestines.[1][2] Due to its role in cholesterol metabolism, ACAT has emerged as a therapeutic target for conditions such as atherosclerosis, Alzheimer's disease, and certain cancers.[1][3]

Acat-IN-6 is identified as an inhibitor of ACAT.[4][5] Notably, it has been reported to potently inhibit NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) mediated transcription, suggesting a mechanism of action that extends to inflammatory pathways.[4][5] This guide provides a comprehensive overview of the in vitro activity and potency of ACAT inhibitors, with a focus on the experimental methodologies used to characterize these compounds. While specific quantitative potency data for this compound is not widely available in public literature, this document will utilize data from other well-characterized ACAT inhibitors to provide a framework for its potential activity and the methods for its evaluation.

Quantitative Potency of ACAT Inhibitors

The potency of an ACAT inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the ACAT enzyme activity in a given assay. The following table summarizes the reported in vitro potency of several known ACAT inhibitors against the two human isoforms, ACAT1 and ACAT2. This data provides a benchmark for the range of potencies observed for compounds targeting these enzymes.

| Compound | Target | IC50 (µM) | Assay System |

| F12511 (Eflucimibe) | ACAT1 | 0.039 | In vitro enzymatic assay with extracts from cells expressing human ACAT1. |

| ACAT2 | 0.11 | In vitro enzymatic assay with extracts from cells expressing human ACAT2. | |

| CI-1011 (Avasimibe) | ACAT (non-specific) | ~19 | Not specified. |

| CS-505 (Pactimibe) | ACAT1 | 4.9 | Not specified. |

| ACAT2 | 3.0 | Not specified. | |

| K-604 | ACAT1 | 0.45 | In vitro enzymatic assay; reported to be 229-fold more potent for ACAT1 than ACAT2. |

Experimental Protocols for In Vitro Activity Assessment

The in vitro activity of ACAT inhibitors like this compound can be determined through various experimental protocols. The primary methods involve direct measurement of enzymatic activity in either a cell-free or cell-based format, and secondary assays can be used to assess downstream effects, such as the inhibition of NF-κB signaling.

ACAT Enzymatic Activity Assay (Cell-Free Microsomal Assay)

This assay directly measures the enzymatic activity of ACAT in microsomes isolated from cells or tissues. It is a common method for determining the IC50 of an inhibitor.

Methodology:

-

Microsome Preparation:

-

Assay Reaction:

-

In a reaction tube, combine a specific amount of microsomal protein (e.g., 50 µg) with bovine serum albumin (BSA) and free cholesterol delivered in a carrier like β-cyclodextrin.[6]

-

Pre-incubate this mixture at 37°C for approximately 30 minutes.[6]

-

Add the test inhibitor (e.g., this compound) at various concentrations. A vehicle control (e.g., DMSO) should be run in parallel.

-

-

Initiation and Termination:

-

Product Quantification:

-

Data Analysis:

-

Calculate the percent inhibition of ACAT activity at each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

NF-κB Reporter Gene Assay

Given that this compound is reported to inhibit NF-κB mediated transcription, a reporter gene assay is a key method to quantify this activity in a cellular context.[4] This assay measures the activity of the NF-κB transcription factor by linking it to the expression of a reporter protein, such as luciferase.

Methodology:

-

Cell Culture and Plating:

-

Use a suitable human cell line, such as HEK293, that is engineered to stably or transiently express a luciferase reporter gene under the control of an NF-κB response element.[8]

-

Culture the cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin).[4]

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere for 4-6 hours.[8]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test inhibitor (this compound) in cell culture media.

-

Remove the media from the cells and add the media containing the test inhibitor or vehicle control.

-

To measure inhibition, co-treat the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNFα) or Phorbol 12-myristate 13-acetate (PMA).[8][9]

-

-

Incubation:

-

Incubate the plate at 37°C in a CO2 incubator for a specified period (typically 6 hours for inhibition assays or 18-24 hours for activation assays).[9]

-

-

Cell Lysis:

-

After incubation, remove the treatment media and wash the cells with PBS.

-

Add a passive lysis buffer to each well and incubate at room temperature with gentle shaking for about 15 minutes to lyse the cells and release the luciferase enzyme.[10]

-

-

Luminescence Measurement:

-

Data Analysis:

-

Normalize the data if a co-reporter (e.g., Renilla luciferase) is used.[10]

-

Calculate the percent inhibition of NF-κB activity for each inhibitor concentration compared to the stimulated control (activator alone).

-

Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

-

Signaling Pathways and Mechanism of Action

The Canonical NF-κB Signaling Pathway

The NF-κB family of transcription factors are crucial regulators of inflammation, immunity, and cell survival.[11][12] In the canonical pathway, NF-κB dimers (most commonly p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[12] Pro-inflammatory stimuli, such as TNFα or Interleukin-1 (IL-1), activate the IκB kinase (IKK) complex.[11] IKK then phosphorylates IκB, tagging it for ubiquitination and subsequent degradation by the proteasome.[13] This releases the NF-κB dimer, which is then free to translocate to the nucleus, bind to specific DNA response elements, and initiate the transcription of target genes, including various cytokines, chemokines, and adhesion molecules.[11]

The link between ACAT inhibition and the NF-κB pathway is an area of active research. Inhibition of ACAT1 can alter cholesterol distribution within cellular membranes, particularly the endoplasmic reticulum and plasma membrane.[13] These changes in membrane cholesterol can impact the function and localization of signaling proteins, such as Toll-like receptors (e.g., TLR4), which are upstream activators of the NF-κB pathway.[13] By modulating the membrane environment, ACAT inhibitors may interfere with the signaling cascade that leads to NF-κB activation.[13]

Conclusion

This compound is a noteworthy compound due to its dual reported activities as an ACAT inhibitor and a potent suppressor of NF-κB mediated transcription. While a detailed public record of its specific in vitro potency is limited, the established methodologies for characterizing ACAT inhibitors and their downstream effects provide a clear path for its evaluation. The cell-free and cell-based ACAT activity assays are fundamental for determining direct enzymatic inhibition and IC50 values. Furthermore, NF-κB reporter gene assays are essential for quantifying its impact on this critical inflammatory signaling pathway. The mechanistic link likely involves the modulation of cellular cholesterol homeostasis, which in turn affects the integrity and function of membrane-associated signaling complexes that trigger NF-κB activation. Further research and publication of specific data for this compound will be invaluable to the scientific community for fully understanding its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Purification of Recombinant Acyl-Coenzyme A:Cholesterol Acyltransferase 1 (ACAT1) from H293 Cells and Binding Studies Between the Enzyme and Substrates Using Difference Intrinsic Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 5. identification-of-acat1-and-acat2-specific-inhibitors-using-a-novel-cell-based-fluorescence-assay - Ask this paper | Bohrium [bohrium.com]

- 6. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 13. ACAT1/SOAT1 Blockade Suppresses LPS-Mediated Neuroinflammation by Modulating the Fate of Toll-like Receptor 4 in Microglia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage or transport. This process is central to cholesterol homeostasis, and its dysregulation is implicated in several pathologies. The enzyme exists in two isoforms: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the liver and intestines.[1] This central role in lipid metabolism has made ACAT an attractive therapeutic target, particularly for cardiovascular diseases like atherosclerosis and, more recently, for neurodegenerative conditions such as Alzheimer's disease.[1][2]

This guide provides a comprehensive overview of the discovery and development of ACAT inhibitors. While the initial query sought information on a specific compound designated "Acat-IN-6," a thorough review of publicly available scientific literature and databases did not yield specific information on a molecule with this name. Therefore, this document will focus on the broader class of ACAT inhibitors, using well-documented examples to illustrate the key aspects of their development, from mechanism of action to preclinical and clinical evaluation.

Mechanism of Action of ACAT Inhibitors

ACAT inhibitors exert their therapeutic effects by blocking the activity of the ACAT enzymes. By preventing the esterification of cholesterol, these inhibitors increase the intracellular concentration of free cholesterol. This, in turn, can trigger several downstream cellular responses, including the enhanced efflux of cholesterol to high-density lipoproteins (HDL), thereby promoting reverse cholesterol transport.[1] In the context of atherosclerosis, inhibiting ACAT1 in macrophages is thought to prevent their transformation into foam cells, a key event in the formation of atherosclerotic plaques.[1] Inhibition of ACAT2 in the intestines and liver can reduce the absorption of dietary cholesterol and the assembly of very-low-density lipoproteins (VLDL), respectively.[3]

Figure 1: Simplified signaling pathway of ACAT-mediated cholesterol esterification and its inhibition.

Discovery and Structure-Activity Relationship (SAR) Studies

The search for potent and selective ACAT inhibitors has led to the exploration of diverse chemical scaffolds.[4] Early discovery efforts often involved high-throughput screening of compound libraries. Subsequent medicinal chemistry campaigns focused on optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties. Among the various chemical classes investigated, urea and imidazole derivatives have emerged as prominent scaffolds for ACAT inhibition.[5][6] For instance, a series of 4,5-diaryl-2-(substituted thio)-1H-imidazoles were synthesized and shown to be potent ACAT inhibitors.[5]

Data Presentation

The following tables summarize key quantitative data for several representative ACAT inhibitors that have undergone preclinical and, in some cases, clinical development.

Table 1: In Vitro Activity of Representative ACAT Inhibitors

| Compound | Target(s) | IC50/Ki | Assay System | Reference(s) |

| DuP 128 | ACAT | IC50 = 10 nM | Rat hepatic microsomes | [5] |

| Avasimibe (CI-1011) | ACAT1/ACAT2 | - | - | [7][8] |

| Pactimibe (CS-505) | ACAT1/ACAT2 | Ki = 4.9 nM (ACAT1), 3 nM (ACAT2) | - | [8] |

| CP-113,818 | ACAT1/ACAT2 | Ki = 0.02 µmol/L | - | [8] |

| K-604 | ACAT1 | IC50 = 0.45 nM | - | [8] |

| F-12511 | ACAT1 | IC50 = 0.039 nM | - | [8] |

Table 2: Preclinical Efficacy of Representative ACAT Inhibitors in Animal Models

| Compound | Animal Model | Key Findings | Reference(s) |

| Avasimibe (CI-1011) | hAPP Transgenic Mice | Reduced amyloid plaque load and levels of insoluble Aβ40 and Aβ42.[9] | [9][10] |

| Avasimibe | apoE*3-Leiden Mice | Lowered plasma cholesterol, reduced aortic root lesion area and severity. | [11] |

| F-1394 | apoE-/- Mice | Dose-dependent decrease in atherosclerotic lesion area and macrophage content. | [11] |

| F-1394 | apoE-/- Mice | Retarded plaque progression and reduced plaque cholesterol content in advanced lesions. | [12] |

| CP-113,818 | hAPP Transgenic Mice | Dramatically reduced Aβ deposition and rescued cognitive deficits. | [7] |

Table 3: Summary of Clinical Trial Data for Avasimibe and Pactimibe

| Compound | Trial | Key Outcomes | Reference(s) |

| Avasimibe | A-PLUS | Did not favorably alter coronary atherosclerosis as assessed by IVUS. Caused a mild increase in LDL cholesterol.[13] | [13][14] |

| Avasimibe | - | In combination with atorvastatin, showed a modest enhancement of lipid-lowering effects in patients with homozygous familial hypercholesterolemia. | [15] |

| Pactimibe | ACTIVATE | Ineffective for reducing atherosclerosis; showed a trend towards worsening atherosclerosis.[16] | [16] |

| Pactimibe | CAPTIVATE | No effect on atherosclerosis progression; associated with an increased incidence of major cardiovascular events.[17][18] | [17][18] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel therapeutic agents. Below are representative protocols for key experiments in the development of ACAT inhibitors.

In Vitro ACAT Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against ACAT in a cell-free system.

-

Preparation of Microsomes: Liver tissue from a suitable animal model (e.g., rat) is homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in ACAT enzymes.

-

Assay Reaction: The assay is typically performed in a buffer containing the microsomal preparation, a source of cholesterol (e.g., cholesterol-rich liposomes), and radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA).

-

Compound Incubation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and pre-incubated with the microsomes at various concentrations.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the radiolabeled substrate and incubated at 37°C. The reaction is stopped by the addition of a solvent mixture (e.g., chloroform:methanol).

-

Lipid Extraction and Analysis: Lipids are extracted, and the cholesteryl ester fraction is separated from free fatty acids by thin-layer chromatography (TLC).

-

Quantification: The radioactivity incorporated into the cholesteryl ester band is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

In Vivo Efficacy in an Atherosclerosis Mouse Model

This protocol outlines a general procedure for assessing the anti-atherosclerotic effects of an ACAT inhibitor in a preclinical animal model.

-

Animal Model: Apolipoprotein E-deficient (apoE-/-) mice, which spontaneously develop atherosclerosis, are commonly used.

-

Diet and Treatment: Mice are fed a high-fat, high-cholesterol "Western-type" diet to accelerate lesion development. The test compound is administered orally (e.g., by gavage or formulated in the diet) at various doses for a specified duration (e.g., 12-16 weeks). A control group receives the vehicle.

-

Monitoring: Body weight and food consumption are monitored throughout the study. Blood samples are collected periodically to measure plasma lipid levels (total cholesterol, LDL-C, HDL-C, triglycerides).

-

Tissue Collection and Analysis: At the end of the study, mice are euthanized, and the aorta is perfused and dissected.

-

Lesion Quantification: The extent of atherosclerotic lesions in the aorta can be quantified by en face analysis after staining with a lipid-soluble dye (e.g., Oil Red O). The size and composition of lesions in the aortic root can be analyzed by histology after sectioning and staining (e.g., with Hematoxylin and Eosin, Masson's trichrome, or specific antibodies for macrophages).

-

Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA, t-test) to determine the significance of the treatment effects.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks in the development of ACAT inhibitors.

Figure 2: General experimental workflow for the discovery and development of ACAT inhibitors.

Challenges and Future Directions

Despite promising preclinical data, the clinical development of several ACAT inhibitors for atherosclerosis has been met with disappointment.[11][19] Non-selective inhibitors like avasimibe and pactimibe failed to show efficacy in reducing atherosclerosis and, in some cases, led to adverse cardiovascular outcomes.[13][17] One hypothesis for these failures is that global ACAT inhibition may lead to an accumulation of toxic free cholesterol in certain cell types.[11]

This has shifted the focus towards the development of isoform-selective ACAT inhibitors. Selective inhibition of ACAT2 is thought to primarily affect intestinal cholesterol absorption and hepatic VLDL production, potentially offering a better therapeutic window with fewer side effects.[20] Furthermore, the role of ACAT1 in the brain has garnered interest in the context of Alzheimer's disease. Preclinical studies with ACAT inhibitors have shown a reduction in amyloid pathology, suggesting a potential for repurposing or developing new ACAT inhibitors for this indication.[7][21]

Conclusion

The discovery and development of ACAT inhibitors represent a significant endeavor in the quest for novel therapies for hypercholesterolemia and atherosclerosis. While early clinical trials with non-selective inhibitors were unsuccessful, the journey has provided valuable insights into the complex role of cholesterol metabolism in disease. Future research will likely focus on the development of isoform-selective inhibitors and the exploration of their therapeutic potential in a broader range of diseases, including neurodegenerative disorders. The comprehensive preclinical and clinical evaluation of these next-generation compounds will be critical to unlocking the full therapeutic promise of targeting the ACAT enzymes.

References

- 1. What are Acyl coenzyme A:cholesterol acyltransferase inhibitors and how do they work? [synapse.patsnap.com]

- 2. curealz.org [curealz.org]

- 3. What are ACAT2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. ACAT inhibitors: the search for novel cholesterol lowering agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acyl CoA:cholesterol acyltransferase (ACAT) inhibitors: synthesis and structure-activity relationship studies of a new series of trisubstituted imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT). 2. Modification of fatty acid anilide ACAT inhibitors: bioisosteric replacement of the amide bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ACAT1/SOAT1 as a therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Blocking cholesterol storage to treat Alzheimers disease [explorationpub.com]

- 9. The acyl-coenzyme A: cholesterol acyltransferase inhibitor CI-1011 reverses diffuse brain amyloid pathology in aged amyloid precursor protein transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ACAT inhibition reduces the progression of preexisting, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. Effects of the acyl coenzyme A:cholesterol acyltransferase inhibitor avasimibe on human atherosclerotic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Avasimibe, an ACAT inhibitor, enhances the lipid lowering effect of atorvastatin in subjects with homozygous familial hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. healthday.com [healthday.com]

- 17. sciencedaily.com [sciencedaily.com]

- 18. medscape.com [medscape.com]

- 19. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. curealz.org [curealz.org]

Acat-IN-6: A Technical Deep Dive into ACAT1 vs. ACAT2 Selectivity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acyl-coenzyme A:cholesterol acyltransferase (ACAT) is a critical intracellular enzyme responsible for the esterification of cholesterol, playing a pivotal role in cellular cholesterol homeostasis. Two isozymes, ACAT1 and ACAT2, have been identified, each with distinct tissue distributions and physiological functions. ACAT1 is ubiquitously expressed and is primarily involved in storing cholesterol within cells, while ACAT2 is predominantly found in the liver and intestines, contributing to the assembly and secretion of lipoproteins. This differential functionality makes the selective inhibition of these isozymes a promising therapeutic strategy for various metabolic and cardiovascular diseases. Acat-IN-6 has been identified as an ACAT inhibitor, extracted from patent EP1236468A1, example 200.[1][2] This technical guide provides an in-depth analysis of the methodologies used to determine the selectivity of ACAT inhibitors for ACAT1 versus ACAT2, in the context of the limited publicly available quantitative data for this compound.

Data Presentation: ACAT Inhibitor Selectivity

| Inhibitor | ACAT1 IC50 (nM) | ACAT2 IC50 (nM) | Selectivity (Fold) | Reference |

| Compound 1A | - | - | 66- to 187-fold lower for ACAT1 | [3] |

| CP113 | - | - | No specificity | [3] |

| STL565001 | - | - | 6-fold selective for ACAT2 (based on % inhibition) | [3][4] |

| STL528213 | - | - | 13-fold selective for ACAT2 (based on % inhibition) | [3][4] |

| Pyripyropene A Derivatives | - | - | High selectivity toward ACAT2 | [5] |

| F12511 | 39 | 110 | ~2.8-fold selective for ACAT1 | [6] |

| RP 70676 | - | - | Potent inhibitor of rat (IC50=25 nM) and rabbit (IC50=44 nM) ACAT | [7] |

Note: The IC50 values and selectivity are highly dependent on the specific assay conditions. The data for STL565001 and STL528213 are presented as percent inhibition at a fixed concentration and a calculated selectivity ratio.

Experimental Protocols

The determination of an inhibitor's selectivity for ACAT1 versus ACAT2 relies on robust and well-defined experimental protocols. Below are detailed methodologies for commonly employed assays.

Cell-Based Fluorescence Assay for ACAT Activity

This method utilizes a fluorescent cholesterol analog, NBD-cholesterol, to measure ACAT activity in intact cells engineered to express either ACAT1 or ACAT2.[8][9]

a. Cell Culture and Transfection:

-

Cell Line: A cell line lacking endogenous ACAT activity (e.g., AC29 cells) is used as the host.

-

Transfection: The host cells are stably transfected with expression vectors containing the cDNA for either human ACAT1 or human ACAT2. This creates two distinct cell lines, each exclusively expressing one of the ACAT isozymes.

-

Culture Conditions: Cells are maintained in a suitable medium (e.g., Ham's F-12) supplemented with necessary growth factors and antibiotics at 37°C in a 5% CO₂ incubator.

b. Assay Procedure:

-

Cell Plating: The ACAT1- and ACAT2-expressing cells are seeded into 96-well plates.

-

Inhibitor Treatment: The cells are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO).

-

NBD-Cholesterol Addition: A solution of NBD-cholesterol is added to each well.

-

Incubation: The plates are incubated for a defined period (e.g., 2-6 hours) to allow for the uptake and esterification of NBD-cholesterol.

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader. The esterified NBD-cholesterol, stored in lipid droplets, exhibits a higher fluorescence quantum yield than the free NBD-cholesterol in the cell membranes.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

c. Visualization of Experimental Workflow:

Caption: Workflow for the cell-based fluorescence assay to determine ACAT inhibitor selectivity.

In Vitro ACAT Inhibition Assay using Solubilized Enzyme

This assay measures the enzymatic activity of isolated ACAT1 and ACAT2 in a cell-free system.

a. Enzyme Preparation:

-

Source: Microsomes are prepared from cells overexpressing either ACAT1 or ACAT2.

-

Solubilization: The ACAT enzymes are solubilized from the microsomal membranes using a detergent (e.g., CHAPS).

b. Assay Procedure:

-

Reaction Mixture Preparation: A reaction mixture containing solubilized ACAT enzyme (either ACAT1 or ACAT2), a cholesterol source (e.g., cholesterol-containing mixed micelles with taurocholate and phosphatidylcholine), and the test inhibitor at various concentrations is prepared.[6]

-

Pre-incubation: The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: The enzymatic reaction is initiated by adding a radiolabeled fatty acyl-CoA substrate (e.g., [1-¹⁴C]oleoyl-CoA).

-

Incubation: The reaction is allowed to proceed for a specific time at 37°C.

-

Termination of Reaction: The reaction is stopped by adding a mixture of isopropanol and heptane.

-

Lipid Extraction and Separation: The formed cholesteryl esters are extracted and separated from the unreacted substrates using thin-layer chromatography (TLC).

-

Quantification: The amount of radiolabeled cholesteryl ester is quantified using a scintillation counter.

-

Data Analysis: The IC50 values are determined by analyzing the dose-response curves.

c. Visualization of Experimental Workflow:

Caption: Workflow for the in vitro ACAT inhibition assay using solubilized enzyme.

Signaling and Functional Pathway Context

ACAT1 and ACAT2 play distinct roles in cellular cholesterol metabolism. Understanding these pathways is crucial for interpreting the consequences of selective inhibition.

Caption: Distinct roles of ACAT1 and ACAT2 in cholesterol metabolism and points of selective inhibition.

Conclusion

While specific quantitative data for the selectivity of this compound against ACAT1 and ACAT2 remains elusive in publicly accessible literature, the established experimental protocols provide a clear roadmap for such a determination. The cell-based fluorescence assay and the in vitro assay with solubilized enzymes are powerful tools to elucidate the potency and selectivity of ACAT inhibitors. The differential roles of ACAT1 and ACAT2 in cellular cholesterol metabolism underscore the therapeutic potential of developing isozyme-selective inhibitors. Further investigation into the biological activity of this compound, using the methodologies outlined in this guide, is warranted to fully characterize its pharmacological profile and its potential as a selective modulator of cholesterol homeostasis.

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. This compound|CAS 454203-45-3|DC Chemicals [dcchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. identification-of-acat1-and-acat2-specific-inhibitors-using-a-novel-cell-based-fluorescence-assay - Ask this paper | Bohrium [bohrium.com]

Acat-IN-6: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acat-IN-6 is a potent inhibitor of acyl-Coenzyme A:cholesterol acyltransferase (ACAT) that has garnered significant interest for its therapeutic potential, particularly its ability to potently inhibit NF-κB mediated transcription.[1] Understanding the physicochemical properties of this compound, specifically its solubility and stability, is paramount for its effective use in research and development. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, along with detailed experimental protocols and a visualization of its relevant signaling pathway.

Core Properties of this compound

This compound is a small molecule with the following chemical properties:

| Property | Value |

| Chemical Formula | C₃₁H₄₇N₃O₅S |

| Molecular Weight | 573.79 g/mol |

| CAS Number | 454203-45-3 |

Solubility Profile

Detailed quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in the public domain. However, based on its chemical structure and information from available datasheets, a qualitative assessment of its solubility in common laboratory solvents can be inferred.

Table 1: Solubility of this compound in Common Solvents

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | A stock solution can be prepared in DMSO. |

| Ethanol | Likely Soluble | Many organic molecules of similar structure are soluble in ethanol. |

| Methanol | Likely Soluble | Similar to ethanol, methanol is a polar protic solvent that can likely dissolve this compound. |

| Acetone | Likely Soluble | A polar aprotic solvent that may be suitable for solubilizing this compound. |

| Acetonitrile | Likely Soluble | Often used in chromatography; solubility is probable. |

| Water | Insoluble or Poorly Soluble | As a hydrophobic molecule, this compound is expected to have low solubility in aqueous solutions. |

| Phosphate-Buffered Saline (PBS) | Insoluble or Poorly Soluble | Similar to water, solubility is expected to be low. |

Note: The solubilities listed as "Likely Soluble" are based on general chemical principles and the known solubility in DMSO. Experimental verification is required for precise quantitative values.

Stability Characteristics

The stability of this compound is a critical factor for its storage, handling, and experimental use. The available data provides general guidelines for maintaining its integrity.

Table 2: Stability and Storage of this compound

| Form | Storage Temperature | Duration |

| Powder | -20°C | 2 years |

| In DMSO | 4°C | 2 weeks |

| In DMSO | -80°C | 6 months |

To ensure the long-term stability of this compound, it is recommended to store it as a powder at -20°C. For experimental use, freshly prepared solutions in DMSO are ideal. If a stock solution in DMSO is prepared, it should be stored at -80°C and used within six months. Repeated freeze-thaw cycles should be avoided.

Information regarding the specific degradation pathways of this compound is not publicly available. As a precautionary measure, exposure to strong acids, bases, and intense light should be minimized.

Experimental Protocols

The following are detailed methodologies for key experiments related to the solubility and stability of this compound. These are generalized protocols that can be adapted for specific experimental needs.

Protocol 1: Determination of this compound Solubility

This protocol outlines a method to determine the solubility of this compound in various solvents using the shake-flask method.

Materials:

-

This compound powder

-

Selected solvents (e.g., DMSO, ethanol, water)

-

Vials with screw caps

-

Orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

-

Add an excess amount of this compound powder to a series of vials.

-

Add a known volume of each solvent to the respective vials.

-

Securely cap the vials and place them on an orbital shaker.

-

Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, visually inspect the vials for the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC detector.

-

Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.

-

Calculate the solubility in mg/mL or mol/L.

Protocol 2: Assessment of this compound Stability in Solution

This protocol describes a method to evaluate the stability of this compound in a specific solvent over time at different temperatures.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)

-

HPLC system

Procedure:

-

Prepare a stock solution of this compound in the desired solvent at a known concentration.

-

Aliquot the stock solution into multiple vials.

-

Store the vials at different temperatures.

-

At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks), remove a vial from each temperature condition.

-

Analyze the samples by HPLC to determine the concentration of the remaining intact this compound.

-

Compare the concentration at each time point to the initial concentration (time 0) to calculate the percentage of degradation.

-

The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Signaling Pathway and Experimental Workflow

ACAT and NF-κB Signaling Pathway

This compound exerts its biological effects by inhibiting ACAT, which in turn modulates the NF-κB signaling pathway. The following diagram illustrates this relationship.

Caption: Inhibition of ACAT by this compound disrupts the NF-κB signaling cascade.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a cell-based assay.

References

Acat-IN-6: A Dual-Action Inhibitor for Probing Cholesterol Metabolism and Inflammatory Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of Acat-IN-6, a potent small molecule inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), in the study of cholesterol metabolism. A noteworthy feature of this compound is its dual inhibitory action, also potently suppressing NF-κB mediated transcription, offering a unique tool to investigate the intricate crosstalk between lipid metabolism and inflammatory pathways.

Core Concepts: ACAT and its Role in Cholesterol Homeostasis

Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters.[1] This process is central to cellular cholesterol homeostasis for several reasons:

-

Storage of Excess Cholesterol: By converting free cholesterol, which can be toxic to cells in high concentrations, into inert cholesteryl esters, ACAT allows for the safe storage of cholesterol in lipid droplets.[2]

-

Lipoprotein Assembly: In the liver and intestines, ACAT provides the cholesteryl esters necessary for the assembly and secretion of very-low-density lipoproteins (VLDL) and chylomicrons, respectively.[1]

-

Foam Cell Formation: In macrophages, the accumulation of cholesteryl esters produced by ACAT is a hallmark of foam cell formation, a critical event in the development of atherosclerotic plaques.

There are two known isoforms of ACAT:

-

ACAT1: Ubiquitously expressed in various tissues.

-

ACAT2: Primarily found in the liver and intestines.[1]

Inhibition of ACAT is therefore a key strategy for studying and potentially treating diseases characterized by disordered cholesterol metabolism, such as atherosclerosis.

This compound: A Profile

A particularly interesting characteristic of this compound is its potent inhibition of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) mediated transcription. NF-κB is a master regulator of the inflammatory response, and emerging evidence points to a significant interplay between NF-κB signaling and cholesterol metabolism.[3][4][5] This dual activity makes this compound a valuable tool for dissecting the molecular links between these two fundamental biological processes.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effect of this compound on cholesterol metabolism in a cellular context.

In Vitro ACAT Activity Assay (Microsomal Fraction)

This assay directly measures the enzymatic activity of ACAT in microsomal preparations from cells or tissues.

Materials:

-

Cells or tissue of interest

-

This compound

-

ACAT homogenization buffer (0.25 M sucrose, 1 mM EDTA, 0.1 M K2HPO4, pH 7.4)

-

Protease inhibitor cocktail

-

[14C]Oleoyl-CoA (or other radiolabeled fatty acyl-CoA)

-

Bovine Serum Albumin (BSA)

-

Unlabeled oleoyl-CoA

-

Cholesterol

-

TLC plates (silica gel G)

-

Solvent system (e.g., petroleum ether:diethyl ether:acetic acid, 80:20:1, v/v/v)

-

Scintillation counter and fluid

Procedure:

-

Microsome Isolation: Homogenize cells or tissue in ice-cold ACAT homogenization buffer with protease inhibitors. Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the microsomes. Resuspend the microsomal pellet in a suitable buffer.[6]

-

Assay Reaction: In a microcentrifuge tube, combine the microsomal preparation with a reaction buffer containing BSA and cholesterol.

-

Inhibitor Treatment: Add this compound at various concentrations (a dose-response curve is recommended, e.g., from 1 nM to 100 µM). Include a vehicle control (e.g., DMSO). Pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Initiate Reaction: Start the enzymatic reaction by adding [14C]Oleoyl-CoA.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction & Lipid Extraction: Terminate the reaction by adding a mixture of chloroform:methanol (2:1, v/v). Vortex and centrifuge to separate the phases.

-

Thin Layer Chromatography (TLC): Spot the lipid-containing lower phase onto a TLC plate and develop the plate using the chosen solvent system to separate cholesteryl esters from other lipids.

-

Quantification: Visualize the lipid spots (e.g., with iodine vapor) and scrape the spots corresponding to cholesteryl esters into scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of cholesteryl ester formed and determine the inhibitory effect of this compound. The IC50 value can be calculated from the dose-response curve.

Cellular Cholesterol Esterification Assay

This assay measures the rate of cholesterol esterification in intact cells.

Materials:

-

Cultured cells (e.g., macrophages like RAW 264.7 or a cell line relevant to the research question)

-

This compound

-

[3H]Oleic acid complexed to BSA

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Hexane:isopropanol (3:2, v/v)

-

TLC plates and solvent system as above

-

Scintillation counter and fluid

Procedure:

-

Cell Culture: Plate cells in multi-well plates and allow them to adhere and grow to a suitable confluency.

-

Inhibitor Treatment: Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 1-24 hours). Include a vehicle control.

-

Radiolabeling: Add [3H]oleic acid complexed to BSA to the cell culture medium and incubate for a specific period (e.g., 1-4 hours) to allow for its uptake and incorporation into cholesteryl esters.[7]

-

Cell Lysis and Lipid Extraction: Wash the cells with PBS to remove excess radiolabel. Lyse the cells and extract the total lipids using a solvent mixture like hexane:isopropanol.

-

TLC and Quantification: Separate the lipids by TLC and quantify the amount of radiolabeled cholesteryl ester as described in the in vitro assay protocol.

-

Data Analysis: Determine the effect of this compound on the rate of cholesterol esterification in the cells.

Visualizing the Pathways and Workflows

To better understand the biological context and experimental design, the following diagrams are provided in the DOT language for use with Graphviz.

Signaling Pathway: ACAT and Cholesterol Esterification

Caption: The role of ACAT in cellular cholesterol esterification.

Signaling Pathway: Crosstalk between NF-κB and Cholesterol Metabolism

Caption: Interplay between NF-κB signaling and cholesterol metabolism.

Experimental Workflow: Cellular Cholesterol Esterification Assay

Caption: Workflow for assessing this compound's effect on cellular cholesterol esterification.

Data Presentation

While specific quantitative data for this compound is not publicly available, the following table structure is recommended for organizing and presenting findings from the described experiments.

| Parameter | This compound | Control Compound (e.g., known ACATi) | Vehicle Control |

| ACAT1 IC50 (µM) | To be determined | Value | N/A |

| ACAT2 IC50 (µM) | To be determined | Value | N/A |

| Cellular Cholesterol Esterification (% of Control) | To be determined | Value | 100% |

| NF-κB Reporter Activity (% of Control) | To be determined | Value | 100% |

Conclusion

This compound presents itself as a promising research tool for scientists in the fields of lipid metabolism and inflammation. Its dual inhibitory effect on ACAT and NF-κB provides a unique opportunity to explore the nexus of these two critical cellular pathways. The experimental protocols and frameworks provided in this guide offer a starting point for researchers to meticulously characterize the effects of this compound and to further unravel the complex regulation of cholesterol homeostasis and its interplay with inflammatory signaling. Further investigation, particularly the determination of its isoform-specific IC50 values, will be crucial in fully elucidating its potential as a selective chemical probe.

References

- 1. Cholesterol Esterification [sigmaaldrich.com]

- 2. Enhanced acyl-CoA:cholesterol acyltransferase activity increases cholesterol levels on the lipid droplet surface and impairs adipocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pro-inflammation NF-κB signaling triggers a positive feedback via enhancing cholesterol accumulation in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inflammatory stress signaling via NF-kB alters accessible cholesterol to upregulate SREBP2 transcriptional activity in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inflammatory stress signaling via NF-kB alters accessible cholesterol to upregulate SREBP2 transcriptional activity in endothelial cells | Sciety [sciety.org]

- 6. Cholesterol esterification by ACAT2 is essential for efficient intestinal cholesterol absorption: evidence from thoracic lymph duct cannulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Utilizing Acat-IN-6 in Mouse Models of Atherosclerosis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Acyl-CoA:cholesterol acyltransferase (ACAT) is a critical enzyme in cellular cholesterol metabolism, responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. In the context of atherosclerosis, the ACAT1 isoform is highly expressed in macrophages within atherosclerotic lesions, contributing to the formation of foam cells, a hallmark of these plaques.[1][2][3] The inhibition of ACAT is, therefore, a therapeutic strategy of considerable interest for the treatment of atherosclerosis. These application notes provide a detailed guide on the use of ACAT inhibitors, exemplified by compounds such as F1394, in preclinical mouse models of atherosclerosis. While the specific compound "Acat-IN-6" is not extensively documented in the available literature, the principles and protocols outlined here for potent ACAT inhibitors are directly applicable.

Mechanism of Action:

ACAT inhibitors block the esterification of intracellular free cholesterol. In the context of atherosclerosis, this has several potential downstream effects. By preventing the formation of cholesteryl esters within macrophages, ACAT inhibition is intended to reduce the transformation of these cells into foam cells, thereby limiting the growth of atherosclerotic plaques.[4][5] However, it is crucial to note that complete deficiency of ACAT1 can lead to an accumulation of toxic free cholesterol, potentially exacerbating atherosclerosis.[4][5] Therefore, partial inhibition of ACAT is considered a more viable therapeutic approach, aiming to reduce foam cell formation without causing cellular toxicity.[1][6][7]

Signaling Pathway of ACAT in Macrophage Foam Cell Formation

Caption: ACAT1 pathway in macrophage foam cell formation.

Experimental Protocols

A widely used and effective model for studying atherosclerosis is the Apolipoprotein E-deficient (ApoE-/-) mouse.[8] These mice, when fed a high-fat, "Western-type" diet, spontaneously develop atherosclerotic lesions that share similarities with human plaques.

1. Animal Model and Diet:

-

Mouse Strain: Apolipoprotein E-deficient (ApoE-/-) mice on a C57BL/6 background are recommended.[8]

-

Age and Sex: Start experiments with 8-week-old male mice, as they tend to develop more consistent lesions.

-

Housing: House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Diet: To induce atherosclerosis, feed the mice a Western-type diet containing 21% fat and 0.15% cholesterol.

2. Administration of this compound (using F1394 as a reference):

-

Formulation: The ACAT inhibitor can be incorporated directly into the Western-type diet chow. This ensures consistent and continuous administration.

-

Dosage: Based on studies with the ACAT inhibitor F1394, two doses are suggested for comparison: a low dose of 300 mg/kg of food and a high dose of 900 mg/kg of food.[1][2]

-

Control Group: A control group of ApoE-/- mice should receive the Western-type diet without the ACAT inhibitor.

-

Treatment Duration: A treatment period of 12 to 17 weeks is typically sufficient to observe significant effects on the development of atherosclerotic lesions.[1][2][9]

3. Assessment of Atherosclerosis:

At the end of the treatment period, mice are euthanized, and the aorta is perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.

-

En Face Analysis of the Aorta:

-

Dissect the entire aorta from the heart to the iliac bifurcation.

-

Clean the aorta of surrounding adipose and connective tissue.

-

Cut the aorta longitudinally and pin it flat on a black wax surface.

-

Stain the aorta with Oil Red O to visualize lipid-rich atherosclerotic lesions.

-

Capture high-resolution images of the stained aorta.

-

Quantify the lesion area as a percentage of the total aortic surface area using image analysis software (e.g., ImageJ).

-

-

Histological Analysis of the Aortic Root:

-

Embed the upper portion of the heart and the aortic root in Optimal Cutting Temperature (OCT) compound and freeze.

-

Prepare serial cryosections (10 µm thick) of the aortic root.

-

Stain sections with Oil Red O and hematoxylin to visualize lesion lipids and cellularity.

-

Perform immunohistochemistry to identify specific cell types within the plaque, such as macrophages (using antibodies against Mac-3 or CD68).

-

Quantify the lesion area and the macrophage-positive area in the aortic root sections.

-

Experimental Workflow

Caption: Experimental workflow for this compound in mouse models.

Data Presentation

The following tables summarize the expected quantitative outcomes based on published studies with the ACAT inhibitor F1394 in ApoE-/- mice.

Table 1: Effect of ACAT Inhibition on Aortic Lesion Area

| Treatment Group | Dosage (mg/kg in diet) | Treatment Duration (weeks) | Aortic Sinus Lesion Area (mm²) (Mean ± SEM) | Percent Reduction vs. Control | Reference |

| Control | 0 | 17 | 0.69 ± 0.06 | - | [1][2] |

| Low Dose | 300 | 17 | 0.42 ± 0.05 | 39% | [1][2] |

| High Dose | 900 | 17 | 0.38 ± 0.04 | 45% | [1][2] |

Table 2: Effect of ACAT Inhibition on Aortic Surface Lipid Staining (En Face)

| Treatment Group | Dosage (mg/kg in diet) | Treatment Duration (weeks) | Aortic Surface Lipid Staining (%) (Mean ± SEM) | Percent Reduction vs. Control | Reference |

| Control | 0 | 17 | 20.0 ± 2.8 | - | [1][2] |

| Low Dose | 300 | 17 | 10.8 ± 1.9 | 46% | [1][2] |

| High Dose | 900 | 17 | 7.6 ± 1.5 | 62% | [1][2] |

Table 3: Effect of ACAT Inhibition on Lesional Macrophage Content

| Treatment Group | Dosage (mg/kg in diet) | Treatment Duration (weeks) | Reduction in Macrophage Immunostaining (%) | Reference |

| Low Dose | 300 | 17 | 61% | [1][2] |

| High Dose | 900 | 17 | 83% | [1][2] |

Partial inhibition of ACAT with compounds like F1394 has demonstrated significant anti-atherosclerotic effects in ApoE-deficient mice without overt toxicity.[1][2][7] The protocols and expected outcomes detailed in these application notes provide a robust framework for investigating the therapeutic potential of this compound and other novel ACAT inhibitors in preclinical models of atherosclerosis. Careful quantification of lesion size, composition, and cellularity is essential for a thorough evaluation of efficacy.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Acyl-CoA:cholesterol acyltransferase inhibition reduces atherosclerosis in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Massive xanthomatosis and altered composition of atherosclerotic lesions in hyperlipidemic mice lacking acyl CoA:cholesterol acyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Short-Term Acyl-CoA:Cholesterol Acyltransferase Inhibition, Combined with Apoprotein A1 Overexpression, Promotes Atherosclerosis Inflammation Resolution in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ACAT inhibition reduces the progression of preexisting, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Atherosclerosis: an overview of mouse models and a detailed methodology to quantify lesions in the aortic root - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A selective ACAT-1 inhibitor, K-604, stimulates collagen production in cultured smooth muscle cells and alters plaque phenotype in apolipoprotein E-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Amyloid-Beta Production Using Acat-IN-6

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain.[1][2] These peptides are generated from the sequential cleavage of the amyloid precursor protein (APP) by β- and γ-secretases.[3] A growing body of evidence links cholesterol metabolism to the pathogenesis of AD.[4][5] Specifically, the enzyme Acyl-coenzyme A: cholesterol acyltransferase (ACAT), which converts free cholesterol into cholesteryl esters for storage, has emerged as a key regulator of Aβ production.[2][4] ACAT1 is the primary isoenzyme in the brain.[6] Inhibition of ACAT has been shown to reduce Aβ generation in both cellular and animal models, making ACAT inhibitors valuable tools for AD research.[1][7][8]

This document provides detailed application notes and protocols for using Acat-IN-6, a representative ACAT inhibitor, to study its effects on amyloid-beta production. The methodologies are based on established findings for potent ACAT inhibitors like CP-113,818 and CI-1011.

Mechanism of Action: ACAT Inhibition and Aβ Reduction

ACAT is an endoplasmic reticulum (ER)-resident enzyme that plays a crucial role in maintaining cellular cholesterol homeostasis.[4][9] By converting free cholesterol to cholesteryl esters, ACAT regulates the distribution of cholesterol within the cell.[2][4] Inhibition of ACAT activity leads to a decrease in cholesteryl ester levels and alters the distribution of intracellular cholesterol.[9] This change in the lipid environment is believed to indirectly modulate the processing of APP.[1] The precise mechanism is not fully elucidated but appears to involve affecting the maturation and trafficking of APP, thereby reducing its cleavage by β- and γ-secretases and lowering the production of Aβ peptides.[10] Unlike statins, which lower total cholesterol levels, ACAT inhibitors primarily affect the distribution between free and esterified cholesterol pools.[1]

Figure 1: Simplified signaling pathway of ACAT inhibition by this compound to reduce Aβ production.

Quantitative Data Summary

The following tables summarize the effects of ACAT inhibitors on key biomarkers related to Alzheimer's disease pathology, based on published studies with compounds such as CP-113,818, CI-1011, and ACAT1 gene knockdown models.

Table 1: Effects of ACAT Inhibition on Amyloid-Beta and APP Fragments

| Model System | Treatment | Aβ₄₀ Reduction | Aβ₄₂ Reduction | APP-CTF Reduction | Reference |

| hAPPFAD Mice | CP-113,818 (2 months) | 90% (insoluble) | 96% (insoluble) | Yes | [4] |

| CHO/APP751 Cells | CI-1011 (96 hours) | Concentration-dependent | Concentration-dependent | Yes (α- and β-CTFs) | [7] |

| Human H4 Neuroglioma Cells | ACAT1 RNAi (~50% knockdown) | - | 28% (secreted) | 48% (β-CTF), 27% (α-CTF) | [4][9] |

| 3xTg-AD Mice | ACAT1 Gene Ablation | - | Yes | 37% (hCTFβ) | [3][10] |

Table 2: Effects of ACAT Inhibition on Cholesterol and Cognitive Function

| Model System | Treatment | Brain CE Reduction | Serum Cholesterol Reduction | Cognitive Improvement | Reference |

| hAPPFAD Mice | CP-113,818 (2 months) | 86% | 29% | Yes (Morris Water Maze) | [4] |

| 3xTg-AD Mice | ACAT1 Gene Ablation | - | - | Yes | [10] |

| Aged hAPP Mice | CI-1011 (2 months) | >70% | Not specified | Implied by pathology reversal | [7] |

Experimental Protocols

Protocol 1: In Vitro Analysis of Aβ Production in a Cellular Model

This protocol describes the use of this compound to assess its impact on Aβ production in a cell line overexpressing human APP, such as CHO/APP751 or H4 neuroglioma cells.

Materials:

-

CHO cells stably expressing human APP751 (CHO/APP751)

-

Cell culture medium (e.g., DMEM/F12) with 10% FBS and antibiotics

-

This compound stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Conditioned medium collection tubes

-

Human Aβ40 and Aβ42 ELISA kits

-

BCA protein assay kit

-

Antibodies for Western Blot: anti-APP C-terminal, anti-GAPDH

Workflow:

Figure 2: Experimental workflow for in vitro analysis of this compound effects on Aβ production.

Procedure:

-

Cell Culture: Seed CHO/APP751 cells in 6-well plates at a density that allows for 70-80% confluency at the end of the experiment.

-

Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or an equivalent volume of DMSO as a vehicle control.

-

Incubation: Incubate the cells for a period of 96 hours to allow for significant effects on APP processing.[7]

-

Sample Collection:

-

After incubation, collect the conditioned medium from each well. Centrifuge to remove cell debris and store the supernatant at -80°C for ELISA analysis.

-

Wash the cells with cold PBS, then add lysis buffer. Scrape the cells, incubate on ice, and centrifuge to collect the supernatant (cell lysate). Determine the total protein concentration using a BCA assay.

-

-